molecular formula C18H19F3N2OS B2856174 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1396849-44-7

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2856174
CAS No.: 1396849-44-7
M. Wt: 368.42
InChI Key: ZNELTECONCLARM-UHFFFAOYSA-N
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Description

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a piperidine ring substituted with a thiophene group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-boronic acid and a palladium-catalyzed cross-coupling reaction.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the piperidine ring with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide: shares structural similarities with other piperidine and thiophene derivatives.

    Thiophene-based Compounds: Such as thiophene-2-carboxamide.

    Piperidine-based Compounds: Such as 4-(thiophen-2-yl)piperidine.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the trifluoromethyl group, for example, can significantly enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-thiophen-2-ylpiperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2OS/c19-18(20,21)14-3-1-4-15(11-14)22-17(24)12-23-8-6-13(7-9-23)16-5-2-10-25-16/h1-5,10-11,13H,6-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNELTECONCLARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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